molecular formula C5H4F3N3O3 B070784 1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione CAS No. 180177-50-8

1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione

Cat. No. B070784
M. Wt: 211.1 g/mol
InChI Key: OCJZVXGGJWTZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione, commonly known as TAD, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique properties. TAD is a versatile reagent that can be used for a variety of chemical reactions, including peptide synthesis, amidation, and esterification.

Mechanism Of Action

TAD works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amino groups. TAD forms an intermediate acyltrifluoroacetate, which can undergo nucleophilic attack by the amino group of the peptide. The resulting intermediate can then undergo intramolecular amidation to form a cyclic peptide or react with another amino group to form a linear peptide.

Biochemical And Physiological Effects

TAD does not have any known biochemical or physiological effects, as it is primarily used as a reagent in chemical reactions. However, the peptides synthesized using TAD can have a variety of biochemical and physiological effects, depending on their sequence and structure.

Advantages And Limitations For Lab Experiments

TAD has several advantages over other coupling reagents, including high efficiency, low toxicity, and ease of use. TAD is also compatible with a wide range of solvents and amino acids. However, TAD has some limitations, including its high cost and the need for an excess of reagent to ensure complete coupling.

Future Directions

There are several future directions for the use of TAD in scientific research. One area of interest is the development of new methods for peptide synthesis using TAD. Another area of interest is the use of TAD in the synthesis of other heterocyclic compounds. Additionally, TAD may have potential applications in drug discovery and development, as peptides are increasingly being used as therapeutics.

Synthesis Methods

TAD can be synthesized by reacting cyanuric chloride with trifluoroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TAD as a white crystalline solid. The purity of TAD can be improved by recrystallization or column chromatography.

Scientific Research Applications

TAD has been widely used in scientific research for its ability to facilitate peptide synthesis. TAD can be used as a coupling reagent in solid-phase peptide synthesis, where it can activate carboxylic acids and form amide bonds with amino groups. TAD has also been used in the synthesis of cyclic peptides, where it can form lactams by intramolecular amidation.

properties

CAS RN

180177-50-8

Product Name

1-(Trifluoroacetyl)-1,3,5-triazinane-2,4-dione

Molecular Formula

C5H4F3N3O3

Molecular Weight

211.1 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C5H4F3N3O3/c6-5(7,8)2(12)11-1-9-3(13)10-4(11)14/h1H2,(H2,9,10,13,14)

InChI Key

OCJZVXGGJWTZSM-UHFFFAOYSA-N

SMILES

C1NC(=O)NC(=O)N1C(=O)C(F)(F)F

Canonical SMILES

C1NC(=O)NC(=O)N1C(=O)C(F)(F)F

synonyms

1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-1-(trifluoroacetyl)- (9CI)

Origin of Product

United States

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